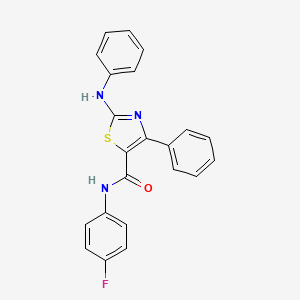

N-(4-氟苯基)-4-苯基-2-(苯基氨基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

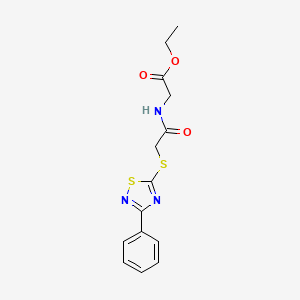

The compound "N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide" is a member of the thiazole carboxamide family, which includes various biologically active substances. Thiazole derivatives are known for their diverse applications in medicinal chemistry, including their roles as anticancer agents, inhibitors of enzymes, and fluorescent probes . The presence of a fluorine atom on the phenyl ring often contributes to the biological activity of such compounds due to the unique properties of fluorine, such as its electronegativity and ability to form stable bonds with carbon .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the condensation of appropriate precursors, such as thioamides, with other reactive intermediates. For example, the synthesis of 5-N-arylaminothiazoles was achieved by reacting thioamide dianions with thioformamides, followed by oxidation . Similarly, the synthesis of related compounds, such as those described in the papers, involves multi-step reactions including cyclization, condensation, and functional group transformations . The yields and purity of these compounds are often optimized through careful selection of reaction conditions and purification techniques such as HPLC .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to modulate the compound's properties. X-ray crystallography and NMR spectroscopy are commonly used to determine the structure and confirm the identity of synthesized compounds . The molecular structure can influence the compound's biological activity, as seen in the case of temperature-dependent polymorphism affecting intermolecular interactions in the crystal state .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and charge-assisted non-covalent interactions, which are crucial for their biological activity. For instance, the N-oxide oxygen atom in some thiazole carboxamides acts as a hydrogen bonding acceptor, forming strong intramolecular interactions . These interactions can be critical for the binding of the compound to biological targets, such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can affect these properties, potentially enhancing the compound's biological activity or pharmacokinetic profile . Fluorescent properties of some thiazole derivatives make them useful as probes in biological systems, with their emission spectra being sensitive to the polarity of the environment . Additionally, the thermal stability of these compounds is an important consideration for their practical applications .

科学研究应用

抗癌和神经保护活性

研究表明,噻唑化合物的衍生物,例如 2-(4-氟苯基氨基)-5-(2,4-二羟基苯基)-1,3,4-噻二唑(FABT),对包括来自神经系统(成髓细胞瘤/横纹肌肉瘤、神经母细胞瘤、神经胶质瘤)、结肠腺癌和肺癌的各种肿瘤细胞表现出有效的抗癌活性。抗癌作用归因于细胞分裂减少和细胞迁移受抑制。此外,已发现这些化合物在神经元细胞培养物中发挥营养作用,而不会影响正常细胞(如星形胶质细胞、肝细胞和皮肤成纤维细胞)的活力,证明在神经毒性剂暴露的神经元培养物中具有显着的神经保护活性。量子化学计算进一步支持了 FABT 分子与受体的潜在相互作用,表明其在癌症和神经保护研究中的多功能应用(Rzeski, Matysiak, & Kandefer-Szerszeń, 2007)。

抗菌活性

一系列 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物和苯甲酰胺醚已证明对各种革兰氏阳性和革兰氏阴性细菌菌株以及真菌菌株具有显着的抗菌活性。其中一些分子比参考药物更有效,表现出显着的抗菌活性,尤其是对革兰氏阳性菌株。例如,化合物 3e 对所有测试的病原体表现出最高的生长抑制作用,表明噻唑衍生物在开发新的抗菌剂中的潜力(Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017)。

抗真菌和抗结核活动

噻唑衍生物也因其抗真菌和抗结核活性而受到探索。例如,乙基-4-(4-((取代的苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-甲酸酯对结核分枝杆菌表现出有希望的活性,包括抑制结核分枝杆菌的 GyrB ATPase 和结核分枝杆菌 DNA 促旋酶,突出了噻唑-氨基哌啶杂合类似物在治疗结核病中的治疗潜力(Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013)。

激酶抑制和抗增殖活性

合成了新型取代的苯并[d]噻唑-2,4-二甲酰胺并通过 MTT 测定筛选了其对 A-549 和 Du-145 癌细胞系的抗癌活性。初步生物测定表明,大多数化合物表现出不同程度的抗增殖作用,一些化合物的 IC50 值在 1.52-17.18 μM 范围内。与具有吸电子取代基的化合物相比,具有给电子基团的化合物表现出更高的抗癌活性,表明在癌症研究中具有激酶抑制和抗增殖活性的潜力(Gaikwad, Pawar, Pansare, Chavan, Pawar, Shelke, Pawar, & Zine, 2019)。

未来方向

属性

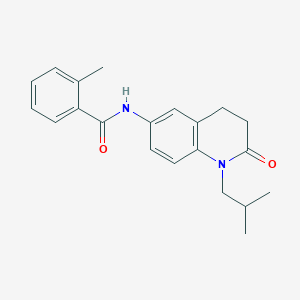

IUPAC Name |

2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAJTVWDPJAZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)

![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)